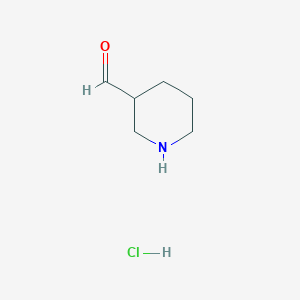

Piperidine-3-carbaldehyde hydrochloride

Description

Properties

IUPAC Name |

piperidine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-2-1-3-7-4-6;/h5-7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPQPQSCBAEBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Piperidine-3-methanol is oxidized using agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in inert solvents like dichloromethane or ethyl acetate. For instance, MnO₂ in dichloromethane at 25°C for 12 hours achieves a 78% yield of the aldehyde. Subsequent treatment with hydrochloric acid (HCl) gas in diethyl ether precipitates the hydrochloride salt.

Industrial Adaptation

Scaled-up production utilizes continuous flow reactors with temperatures maintained at 30–40°C to optimize exothermic oxidation. The hydrochloride is isolated via crystallization from ethanol, yielding >95% purity.

Vilsmeier-Haack Formylation of Piperidine

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto the piperidine ring.

Reaction Mechanism

Piperidine reacts with the Vilsmeier-Haack reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) , at 0–5°C. The intermediate iminium salt is hydrolyzed to piperidine-3-carbaldehyde, which is then treated with aqueous HCl to form the hydrochloride.

Optimization

Key parameters include:

-

Stoichiometric ratio : 1:1.2 piperidine-to-POCl₃ for maximal aldehyde yield.

-

Quenching : Gradual addition to ice-water minimizes byproducts like over-oxidized carboxylic acids.

Catalytic Hydrogenation of Pyridine-3-Carboxaldehyde

Industrial routes often favor hydrogenation due to cost efficiency.

Process Details

Pyridine-3-carboxaldehyde undergoes hydrogenation at 50–60 bar H₂ pressure using palladium on carbon (Pd/C) in methanol. The resulting piperidine-3-carbaldehyde is immediately acidified with HCl to prevent amine degradation.

Yield and Purity

This method achieves 85–90% yield with residual solvent removed via vacuum distillation. The hydrochloride salt is recrystallized from isopropanol for pharmaceutical-grade purity.

Reductive Amination Pathways

Though less common, reductive amination offers an alternative route.

Synthesis from 3-Aminopyridine

3-Aminopyridine is reacted with formaldehyde under Leuckart conditions (ammonium formate, 150°C), followed by hydrogenation and HCl treatment. This method is limited by side reactions but provides a 65% yield.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Oxidation of Piperidine-3-Methanol | MnO₂, HCl | 25°C, 12 h | 78% | >95% |

| Vilsmeier-Haack Formylation | DMF, POCl₃, HCl | 0–5°C, hydrolysis | 82% | 93% |

| Catalytic Hydrogenation | Pd/C, H₂, HCl | 50 bar, 60°C | 90% | >99% |

| Reductive Amination | NH₄HCO₂, H₂, HCl | 150°C, 24 h | 65% | 88% |

Challenges and Innovations

Byproduct Formation

Over-oxidation to piperidine-3-carboxylic acid occurs in MnO₂-based methods, necessitating precise stoichiometry. Patent KR101476777B1 highlights AlCl₃ -mediated Friedel-Crafts acylation as a side-reaction suppressor in analogous syntheses.

Green Chemistry Approaches

Recent advances employ biocatalytic oxidation using alcohol dehydrogenases, reducing reliance on heavy metal oxidants. Pilot studies report 70% yield under mild aqueous conditions.

Industrial Applications

This compound is pivotal in synthesizing neurological agents and antifungal compounds . For example, its ethyl derivative (1-ethylthis compound) serves as a precursor in antipsychotic drug candidates .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carbaldehyde hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Piperidine-3-carboxylic acid.

Reduction: Piperidine-3-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Piperidine-3-carbaldehyde hydrochloride has a wide range of applications across different fields:

Organic Synthesis

- Building Block for Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

- Intermediate in Organic Reactions : The compound is utilized in the synthesis of complex organic molecules through reactions such as nucleophilic addition and condensation.

Medicinal Chemistry

- Pharmaceutical Development : Derivatives of this compound are explored for their potential as therapeutic agents, including antimicrobial, antiviral, and anticancer properties.

- Enzyme Inhibition : The compound's aldehyde group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of enzyme activity, which is significant for drug design targeting specific pathways.

- Antimicrobial Properties : Research indicates that derivatives exhibit activity against various pathogens, making them candidates for treating infectious diseases.

- Anticancer Activity : Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and PI3K/Akt.

Case Study 1: Anticancer Properties

A study evaluated a series of piperidinyl quinoline derivatives against triple-negative breast cancer cells. The most potent compound exhibited an IC50 value of 19.85 μM against AChE, indicating significant dual-action potential through cholinesterase inhibition and anticancer activity.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | A375 (melanoma) | 0.88 | Induces senescence |

| Compound 5g | HepG2 (liver) | 19.85 | Cholinesterase inhibition |

| F-12 | Cathepsin K | 13.52 | Enzyme inhibition |

Case Study 2: Antimicrobial Activity

Research has shown that piperidine derivatives possess significant antimicrobial properties. One study highlighted a derivative that effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Mechanism of Action

The mechanism of action of Piperidine-3-carbaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations :

- Reactivity : The aldehyde group in Piperidine-3-carbaldehyde HCl enhances its electrophilicity, making it suitable for nucleophilic additions (e.g., forming imines). In contrast, ketones (e.g., 1-Benzyl-3-piperidone HCl) are less reactive toward nucleophiles but more stable .

- Substituent Effects: Phenoxy (3-(2-Methylphenoxy)piperidine HCl) and benzyl groups (1-Benzyl-3-piperidone HCl) introduce steric bulk and lipophilicity, influencing solubility and binding affinity in drug design .

Functional Group Impact :

- Aldehydes (Piperidine-3-carbaldehyde HCl): Ideal for dynamic covalent chemistry (e.g., drug-delivery systems).

- Amines (3-Aminopiperidine dihydrochloride): Versatile in peptide coupling and metal coordination .

Research Findings and Limitations

- Safety Data: Limited hazard information for Piperidine-3-carbaldehyde HCl compared to well-documented compounds like 3-(2-Methylphenoxy)piperidine HCl .

Biological Activity

Piperidine-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Piperidine-3-carbaldehyde is characterized by its unique aldehyde functional group positioned on the piperidine ring, influencing its reactivity and biological interactions. It serves as a versatile building block in organic synthesis, particularly in the development of various heterocyclic compounds.

Synthesis Overview

The synthesis typically involves the reaction of piperidine with suitable aldehyde precursors under controlled conditions. Variations in synthesis methods can lead to different derivatives, each exhibiting distinct biological activities.

2. Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine-3-carbaldehyde exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For example, compounds derived from this scaffold demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that piperidine derivatives can inhibit cancer cell proliferation. A notable study reported that a specific derivative induced senescence-like changes in melanoma cells with an IC50 of 0.88 µM . The mechanism involves the inhibition of cell cycle progression and induction of apoptosis.

- Enzyme Inhibition : Piperidine-3-carbaldehyde derivatives have been evaluated for their ability to inhibit various enzymes, such as cathepsin K, which is implicated in bone resorption processes. One derivative exhibited an IC50 value of 13.52 µM against cathepsin K, suggesting potential applications in treating osteoporosis .

The biological activity of piperidine-3-carbaldehyde is largely attributed to its ability to interact with specific biological targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor functions .

- Structure-Activity Relationships (SAR) : Modifications to the piperidine ring or substituents on the aldehyde group can significantly alter biological activity. For instance, introducing different substituents has been shown to enhance potency against specific targets .

Case Study 1: Anticancer Activity

A focused library screening identified an N-arylpiperidine-3-carboxamide derivative that demonstrated remarkable antiproliferative activity in human melanoma A375 cells. This compound not only inhibited cell growth but also induced cellular senescence without significant cytotoxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study, various piperidine derivatives were tested for their antibacterial properties. Compounds exhibited varying degrees of efficacy against E. coli and S. aureus, with some showing MIC values as low as 0.0227 µM .

Table 1: Biological Activities of Piperidine Derivatives

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Piperidine-3-carbaldehyde | Antimicrobial | S. aureus | 0.0227 |

| Piperidine derivative A | Anticancer | Melanoma A375 cells | 0.88 |

| Piperidine derivative B | Enzyme Inhibition | Cathepsin K | 13.52 |

6. Conclusion

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in drug discovery and development. Its ability to modulate key biological pathways through enzyme inhibition and interaction with cellular targets highlights its potential therapeutic applications, particularly in oncology and infectious diseases.

Future research should focus on optimizing the structure of piperidine derivatives to enhance their efficacy and selectivity for specific targets while minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the key safety precautions when handling Piperidine-3-carbaldehyde hydrochloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), OSHA-approved safety goggles, and flame-retardant lab coats. Inspect gloves before use and dispose of contaminated gloves properly .

- Ventilation: Ensure local exhaust ventilation or fume hoods to limit inhalation risks, especially in confined spaces .

- Spill Management: Use dry sand or chemical-resistant absorbents for containment. Avoid release into drains or the environment .

- First Aid: For skin/eye contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .

Q. How can researchers synthesize this compound?

- Methodological Answer:

- Route Design: A plausible route involves oxidation of piperidine-3-methanol derivatives or formylation of piperidine using Vilsmeier-Haack reagents. The hydrochloride salt is typically formed by treating the free base with HCl in solvents like methanol or ethanol .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted precursors. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use H/C NMR to identify aldehyde protons (δ ~9-10 ppm) and piperidine backbone. IR spectroscopy can confirm C=O stretching (~1700 cm) .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) verifies molecular weight .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., THF, DCM) to minimize side reactions. Control temperature (e.g., 0–5°C during aldehyde formation to prevent over-oxidation) .

- Catalysis: Explore Lewis acids (e.g., ZnCl) to accelerate formylation. Optimize HCl stoichiometry during salt formation to avoid excess acid .

- Workflow: Isolate intermediates via liquid-liquid extraction (e.g., ethyl acetate/water) to improve purity before final salt formation .

Q. How should researchers address discrepancies in reported physical properties of this compound?

- Methodological Answer:

- Data Cross-Validation: Compare melting points, solubility, and spectral data across independent studies. Use X-ray crystallography to resolve structural ambiguities .

- Purity Controls: Replicate synthesis under strict anhydrous conditions and characterize using orthogonal methods (e.g., elemental analysis) to rule out hydrate or solvent adducts .

Q. What are the best practices for assessing the stability of this compound under various storage conditions?

- Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Compare against controls stored at -20°C .

- Light Sensitivity: Conduct photostability tests (ICH Q1B guidelines) using UV-vis exposure. Use amber glass vials for long-term storage .

Q. How can researchers analyze and mitigate impurities in this compound?

- Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., oxidized aldehydes or piperidine dimers). Synthesize suspected impurities as reference standards .

- Process Adjustments: Introduce scavengers (e.g., activated carbon) during synthesis to adsorb impurities. Optimize pH during salt formation to minimize side reactions .

Notes on Evidence Utilization

- Safety protocols are extrapolated from structurally related piperidine derivatives due to limited compound-specific data .

- Synthesis methodologies are adapted from analogous hydrochlorides (e.g., fexofenadine HCl) with adjustments for aldehyde functionality .

- Stability and impurity studies reference general guidelines for lab-scale organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.